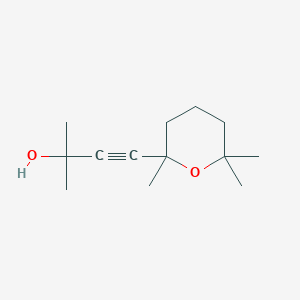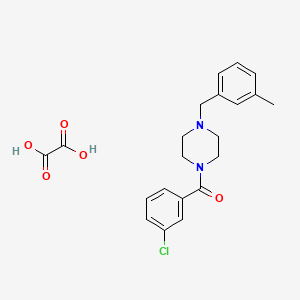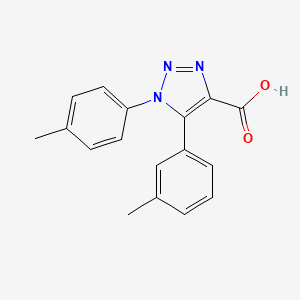
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol
Übersicht
Beschreibung
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol (MTTBA) is a chemical compound that belongs to the class of alkynes. It is a widely studied compound due to its various applications in scientific research. MTTBA is a complex molecule that has a unique structure, which makes it highly useful in various fields of research.
Wirkmechanismus
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has a unique structure that makes it highly effective in various chemical reactions. The mechanism of action of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol involves the formation of a complex with a metal catalyst, which then promotes the desired chemical reaction. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been found to be highly effective in promoting various chemical reactions, including the reduction of aldehydes and ketones.
Biochemical and Physiological Effects:
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been found to be highly effective in inhibiting the growth of various types of cancer cells, including breast cancer cells and prostate cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has also been found to have anti-inflammatory and antioxidant properties, which make it highly useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various advantages and limitations for lab experiments. One of the main advantages of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is its unique structure, which makes it highly effective in various chemical reactions. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is also relatively easy to synthesize, which makes it highly useful in various research fields. However, one of the main limitations of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is its high cost, which can limit its use in some research fields.
Zukünftige Richtungen
There are various future directions for the research of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, including its use in the synthesis of new drugs and as a catalyst in various chemical reactions. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has the potential to be used in the synthesis of new drugs, including drugs that can be used in the treatment of cancer and other diseases. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol also has the potential to be used as a catalyst in various chemical reactions, which can lead to the development of new and more efficient chemical processes.
Conclusion:
In conclusion, 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is a highly useful compound that has various applications in scientific research. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has a unique structure that makes it highly effective in various chemical reactions, including its use in the synthesis of natural products and as a ligand in catalysis. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various advantages and limitations for lab experiments, and there are various future directions for the research of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, including its use in the synthesis of new drugs and as a catalyst in various chemical reactions.
Synthesemethoden
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol can be synthesized by using various methods, including catalytic hydrogenation, alkyne hydroboration, and alkyne reduction. The catalytic hydrogenation method involves the reduction of the triple bond of the alkyne to a single bond using a metal catalyst. The alkyne hydroboration method involves the addition of boron to the triple bond of the alkyne, followed by the addition of water to form the desired product. The alkyne reduction method involves the reduction of the triple bond of the alkyne to a double bond using a reducing agent.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various applications in scientific research, including its use in the synthesis of natural products and as a ligand in catalysis. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been used as a building block in the synthesis of various natural products, including the synthesis of (-)-galanthamine, which is a potent acetylcholinesterase inhibitor. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has also been used as a ligand in catalysis, where it has been found to be highly effective in promoting various chemical reactions.
Eigenschaften
IUPAC Name |
2-methyl-4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-11(2,14)9-10-13(5)8-6-7-12(3,4)15-13/h14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOECZVNPAIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CC(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165896 | |
| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol | |
CAS RN |
127897-43-2 | |
| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127897-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5153506.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)